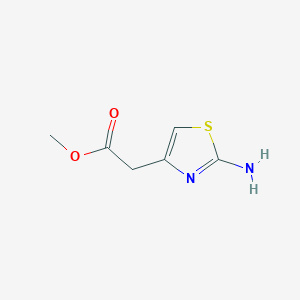

Methyl 2-(2-aminothiazol-4-yl)acetate

説明

“Methyl 2-(2-aminothiazol-4-yl)acetate” is a reactant used in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides, which are antibacterial agents against S. aureus, E. coli, P. aeruginosa, and K. pneumonia .

Synthesis Analysis

The synthesis of “Methyl 2-(2-aminothiazol-4-yl)acetate” involves various chemical reactions. For instance, it has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . Additionally, it has been involved in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-aminothiazol-4-yl)acetate” is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

“Methyl 2-(2-aminothiazol-4-yl)acetate” is involved in various chemical reactions. For instance, it reacts with other compounds to form N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . It also reacts with thiourea in ethanol under reflux conditions .Physical And Chemical Properties Analysis

“Methyl 2-(2-aminothiazol-4-yl)acetate” has a molecular weight of 172.2 Da . Its density is predicted to be 1.353±0.06 g/cm3, and it has a boiling point of 307.3±17.0 °C .科学的研究の応用

Antibacterial Activity

Thiazole derivatives, including “Methyl 2-(2-aminothiazol-4-yl)acetate”, have shown significant antibacterial activity against various bacteria and pathogens . They have been used in the development of new antimicrobial drugs, which is crucial given the increasing resistance of many bacterial pathogens to existing antibiotics .

Anticancer Activity

Thiazole derivatives have also been studied for their potential anticancer properties . For instance, certain derivatives have shown potent agonistic activity against the β3-Adrenergic Receptor, which has been linked to potential applications in cancer treatment .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity . This makes them a potential target for the development of new treatments for type 2 diabetes, a condition that is becoming increasingly prevalent worldwide .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been explored in various studies . These compounds could potentially be used in the development of new anti-inflammatory drugs, which are used to treat conditions like arthritis and inflammatory bowel disease .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Neuroprotective Activity

Thiazole derivatives have shown potential neuroprotective effects . This suggests that they could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties . This research could lead to the development of new antiviral drugs, which are used to treat viral infections ranging from the common cold to HIV/AIDS .

Antifungal Activity

Finally, thiazole derivatives have shown antifungal activity . This makes them a potential target for the development of new antifungal medications, which are used to treat fungal infections .

作用機序

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate, also known as methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is an organic compound that has been used as a starting material for organic synthesis It’s worth noting that 2-aminothiazoles, a significant class of organic medicinal compounds, have been utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

It is known that the compound possesses strong coordination ability and displays diverse coordination modes due to the presence of n, o coordination atoms . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that 2-aminothiazoles have been used in the synthesis of compounds with diverse therapeutic roles, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of Methyl 2-(2-aminothiazol-4-yl)acetate include high gastrointestinal absorption, which suggests good bioavailability . The compound has a Log Po/w (iLOGP) of 1.47, indicating its lipophilicity . Lipophilic drugs can cross cell membranes more easily, which can affect their distribution in the body.

Result of Action

Compounds synthesized from 2-aminothiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests that Methyl 2-(2-aminothiazol-4-yl)acetate may have similar effects.

Action Environment

The action of Methyl 2-(2-aminothiazol-4-yl)acetate can be influenced by environmental factors. . This stability can affect the compound’s action, efficacy, and stability in different environments. Furthermore, the compound’s solubility in various organic solvents can influence its distribution and action in the body.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQKFBGFHDNUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353317 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-aminothiazol-4-yl)acetate | |

CAS RN |

64987-16-2 | |

| Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)